molecular formula C16H21NO4S B11079357 Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11079357
M. Wt: 323.4 g/mol
InChI Key: WNLNBVZLQRQTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ACETYL-2-[(CYCLOPENTYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an acetyl group, and a cyclopentylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[(CYCLOPENTYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride and a catalyst such as pyridine.

    Attachment of the Cyclopentylcarbonyl Group: This step involves the reaction of the thiophene derivative with cyclopentanone in the presence of a base like sodium hydride.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[(CYCLOPENTYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ACETYL-2-[(CYCLOPENTYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[(CYCLOPENTYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-2-{[(2-TERT-BUTYLPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 5-ACETYL-4-AMINO-2-(TERT-BUTYLAMINO)-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-2-[(CYCLOPENTYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-(cyclopentanecarbonylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H21NO4S/c1-4-21-16(20)12-9(2)13(10(3)18)22-15(12)17-14(19)11-7-5-6-8-11/h11H,4-8H2,1-3H3,(H,17,19)

InChI Key

WNLNBVZLQRQTDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CCCC2

Origin of Product

United States

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